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Drug Profile & Clinical Data

Derazantinib is an orally bioavailable, ATP-competitive, small-molecule, multi-kinase inhibitor. Its primary

activity is against FGFR1, FGFR2, and FGFR3, but it also inhibits other kinases like RET, DDR2,

PDGFRβ, and CSF1R [1] [2].

The table below summarizes key biochemical and clinical data:

Aspect Details

Primary Target (IC₅₀) FGFR2 (1.8 nM), FGFR1/3 (4.5 nM) [1]

Other Kinase Targets (IC₅₀) RET (3 nM), DDR2 (3.6 nM), PDGFRβ (4.1 nM) [1]

Established Dose (iCCA) 300 mg, once daily [3] [4]

Intensified Dose
(Investigational)

400 mg, once daily (in urothelial cancer studies) [4]

Efficacy at 300mg (iCCA) ORR: 21.4%, DCR: 74.8%, Median PFS: 7.8 months [4]
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Aspect Details

Common Adverse Events (All
Grades)

Hyperphosphatemia (75.9%), Asthenia/Fatigue (69.0%), Eye
Toxicity (41.4%) [3]

The intensified 400 mg daily dose is being evaluated in the FIDES-02 trial (NCT04045613) for patients

with metastatic urothelial cancer [4]. Based on interim efficacy data, the 300 mg dose in FGFR inhibitor-

naïve urothelial cancer did not meet expansion criteria, prompting investigation of the 400 mg dose to

potentially achieve greater clinical benefit [4].

Experimental Protocols

For researchers, here are standardized protocols for key experiments involving derazantinib, based on

preclinical studies [1].

Protocol 1: Enzyme Assay for FGFR Inhibition

Objective: To determine the inhibitory activity (IC₅₀) of derazantinib against recombinant FGFR1 or

FGFR2 kinase.
Materials: Recombinant FGFR1/FGFR2 protein, ATP, biotinylated PYK2 peptide substrate, assay

buffer (50 mM Tris pH 8.0, 0.02 mg/mL BSA, 10 mM MgCl₂, 1 mM EGTA, 10% glycerol, 0.1 mM
Na₃PO₄, 1 mM DTT), detection beads, derazantinib titrated in DMSO.

Procedure:
Pre-incubate derazantinib (or vehicle) with the enzyme in a reaction plate for 30 minutes.

Initiate the reaction by adding ATP and substrate (final volume 25 µL).
Incubate at room temperature for 60 minutes.

Stop the reaction with a stop/detection mixture containing EDTA and AlphaScreen beads.
Incubate in the dark for 60 minutes and read the plates using a suitable plate reader.

Data Analysis: IC₅₀ values are calculated from the dose-response data. For tight-binding inhibitors
where the enzyme concentration exceeds the IC₅₀, convert IC₅₀ to Ki values [1].

Protocol 2: Cell Proliferation and Viability Assay

Objective: To assess the anti-proliferative effect of derazantinib on FGFR-dysregulated cell lines.
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Materials: FGFR-addicted cell lines (e.g., SNU-16, NCI-H716), cell culture media, derazantinib, 96-

well plates, trichloroacetic acid (TCA), sulforhodamine B (SRB) dye.
Procedure:

Plate cells in 96-well plates and allow to adhere for 24 hours.
Treat with derazantinib at various concentrations (e.g., 0.1 µM, 1 µM) for 72 hours.

Fix cells with 50% TCA at 4°C for 1 hour.
Stain with 0.4% SRB for 1 hour.

Wash, air dry, and solubilize the protein-bound dye with 10 mM Tris base.
Measure absorbance at 490 nm.

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using
non-linear regression analysis of the dose-response curve [1].

Resistance Mechanisms and Signaling Pathways

A primary challenge with FGFR inhibitors like derazantinib is acquired resistance. Research indicates that

resistance can arise through convergent genomic evolution in the MAPK signaling pathway [5].

The following diagram illustrates the FGFR signaling pathway and documented resistance mechanisms to

derazantinib, which is crucial for developing combination therapies.
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Technical Support & Troubleshooting

Based on clinical and preclinical data, here are answers to potential technical and research questions.

Q: What is the rationale for exploring a 400 mg daily dose of derazantinib?

A: The 400 mg dose is being evaluated in urothelial cancer to overcome potential insufficient

target inhibition at 300 mg, aiming to improve efficacy after interim data showed the lower dose
did not meet expansion criteria in the FIDES-02 trial [4].

Q: How should hyperphosphatemia be managed as an on-target adverse event?

A: Hyperphosphatemia is a pharmacodynamic marker of FGFR inhibition. It should be
monitored and managed per pre-defined criteria, which may include dietary counseling,

phosphate binders, and dose modification if severe [3].

Q: What are the potential mechanisms of acquired resistance to derazantinib?

A: Resistance can occur via on-target mutations in the FGFR2 kinase domain or off-target

alterations that reactivate the MAPK pathway, such as new mutations in KRAS, NRAS, or
BRAF [5]. Combination strategies with MEK inhibitors are under investigation to overcome this

[5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Derazantinib intensified dose regimen 400mg daily]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b547998#derazantinib-

intensified-dose-regimen-400mg-daily]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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